molecular formula C6H5ClF2N2 B3377117 (2-Chloro-4,6-difluorophenyl)hydrazine CAS No. 1260676-91-2

(2-Chloro-4,6-difluorophenyl)hydrazine

Cat. No.: B3377117
CAS No.: 1260676-91-2
M. Wt: 178.57 g/mol
InChI Key: QMVMJKUFXVUBNZ-UHFFFAOYSA-N
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Description

(2-Chloro-4,6-difluorophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a chlorinated and difluorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4,6-difluorophenyl)hydrazine typically involves the reaction of 2-chloro-4,6-difluoroaniline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-chloro-4,6-difluoroaniline+hydrazine hydrateThis compound\text{2-chloro-4,6-difluoroaniline} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2-chloro-4,6-difluoroaniline+hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4,6-difluorophenyl)hydrazine can undergo various chemical reactions, including:

    Substitution Reactions: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

    Oxidation Reactions: The compound can be oxidized to form corresponding azo compounds.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted hydrazines.

    Oxidation: Azo compounds.

    Reduction: Amines and other reduced forms.

Scientific Research Applications

(2-Chloro-4,6-difluorophenyl)hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Industrial Applications: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which (2-Chloro-4,6-difluorophenyl)hydrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved are often specific to the compound’s structure and the functional groups present.

Comparison with Similar Compounds

  • (2-Chloro-4-fluorophenyl)hydrazine
  • (2-Chloro-6-fluorophenyl)hydrazine
  • (2-Chloro-4,6-dichlorophenyl)hydrazine

Comparison:

  • Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring of (2-Chloro-4,6-difluorophenyl)hydrazine imparts unique electronic properties, making it distinct from its analogs.
  • Reactivity: The difluorinated compound may exhibit different reactivity patterns compared to mono-fluorinated or dichlorinated analogs, influencing its suitability for specific applications.

This detailed overview of this compound highlights its significance in various fields and provides a foundation for further exploration and application

Properties

IUPAC Name

(2-chloro-4,6-difluorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c7-4-1-3(8)2-5(9)6(4)11-10/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVMJKUFXVUBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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